3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibitor Lipophilicity Drug-likeness

3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for potent cyclin-dependent kinase (CDK) inhibition. This compound features a distinct 2-chlorophenyl substituent at the 3-position, a 2,5-dimethyl substitution on the pyrazolopyrimidine core, and an N-phenyl group at the 7-amine position, resulting in a molecular formula of C20H17ClN4 and a molecular weight of 348.83 g/mol.

Molecular Formula C20H17ClN4
Molecular Weight 348.83
CAS No. 890632-58-3
Cat. No. B2783432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890632-58-3
Molecular FormulaC20H17ClN4
Molecular Weight348.83
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=CC=C4Cl
InChIInChI=1S/C20H17ClN4/c1-13-12-18(23-15-8-4-3-5-9-15)25-20(22-13)19(14(2)24-25)16-10-6-7-11-17(16)21/h3-12,23H,1-2H3
InChIKeyLPRGJSJKHBYKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890632-58-3): CDK-Targeted Pyrazolopyrimidine for Oncology Procurement


3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for potent cyclin-dependent kinase (CDK) inhibition [1]. This compound features a distinct 2-chlorophenyl substituent at the 3-position, a 2,5-dimethyl substitution on the pyrazolopyrimidine core, and an N-phenyl group at the 7-amine position, resulting in a molecular formula of C20H17ClN4 and a molecular weight of 348.83 g/mol . The pyrazolo[1,5-a]pyrimidine core has been validated in multiple patent families as a versatile template for developing ATP-competitive CDK inhibitors with anti-proliferative activity against various cancer cell lines [1].

Why Generic Substitution of 3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine Is Scientifically Unsound in CDK Drug Discovery


Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors display extreme sensitivity to peripheral substitution patterns; even minor modifications to the N-7 aryl group or the 3-aryl substituent can shift kinase selectivity, alter cellular permeability, or introduce metabolic liabilities [1]. The 2-chlorophenyl group at the 3-position of this compound imparts a unique steric and electronic environment that is absent in 3-phenyl, 3-(4-chlorophenyl), or 3-(3-chlorophenyl) analogs, potentially influencing the binding pose within the CDK ATP pocket [2]. Consequently, substituting this compound with a close analog—such as the N-benzyl derivative (CAS 890632-53-8) or the N-(4-methylphenyl) variant—without confirmatory head-to-head kinase profiling data risks obtaining a different selectivity fingerprint, altered cytotoxicity, and non-comparable in vitro ADME properties, undermining experimental reproducibility [1][2].

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Procurement-Relevant Comparative Metrics


Predicted Lipophilicity Differentiates the N-Phenyl Analog from the N-Benzyl Derivative

The N-phenyl substitution on the 7-amine of this compound yields a calculated LogP (cLogP) of approximately 4.2, whereas the closest commercially available analog, N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890632-53-8), has a predicted cLogP of roughly 4.8 due to the additional methylene spacer [1]. This difference of about 0.6 log units translates to a predicted ~4-fold higher lipophilicity for the benzyl analog, which can significantly reduce aqueous solubility and alter nonspecific protein binding in cellular assays [1]. For researchers requiring a CDK tool compound with balanced permeability and solubility, the lower cLogP of the N-phenyl derivative offers a quantifiable pharmaceutical chemistry advantage.

CDK inhibitor Lipophilicity Drug-likeness Permeability

CDK2 Inhibitory Activity of Scaffold Class Provides Baseline Potency Expectation

While no published IC50 exists specifically for 3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine against isolated CDK2, the parent scaffold—as demonstrated in patent WO 2004/026229—delivers CDK inhibitory IC50 values in the sub-micromolar range. A closely related 3-bromo-5-(2-chlorophenyl)-7-anilino-pyrazolo[1,5-a]pyrimidine (Compound II in the patent) exhibited a CDK kinase assay IC50 of 0.51 µM [1]. In more recent SAR studies, optimized 3-aryl-7-anilino-pyrazolo[1,5-a]pyrimidines have achieved CDK2 IC50 values as low as 22–24 nM [2]. The 3-(2-chlorophenyl) and N-phenyl substitutions of the target compound place it structurally between these benchmarks, suggesting single-digit to sub-micromolar CDK2 potency, though confirmation requires bespoke enzymatic profiling.

CDK2 inhibition Kinase assay IC50 Pyrazolopyrimidine

Chlorine Positional Isomerism Drives Divergent Kinase Selectivity Profiles

The position of the chlorine atom on the 3-aryl ring is a critical determinant of kinase selectivity within the pyrazolo[1,5-a]pyrimidine class. The 2-chlorophenyl group in the target compound creates an ortho-substitution pattern that restricts rotation of the 3-aryl ring, potentially favoring a binding conformation that discriminates between CDK family members. In contrast, the 4-chlorophenyl isomer (3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine) and the 3-chlorophenyl isomer allow greater rotational freedom and present different electrostatic surfaces to the kinase hinge region [1]. In published pyrazolo[1,5-a]pyrimidine SAR, ortho-chlorophenyl substitution has been associated with improved selectivity for CDK5 over CDK2 compared to para-substituted analogs, with selectivity ratios differing by up to 10-fold [2]. This quantifiable selectivity divergence means that the 2-chlorophenyl isomer cannot be substituted by its 3- or 4-chloro counterparts without altering the target inhibition profile, a critical consideration for mechanism-of-action studies.

Kinase selectivity 3-(2-chlorophenyl) Positional isomer Pyrazolo[1,5-a]pyrimidine SAR

Hydrogen-Bond Donor Count Advantage Over N,N-Dialkyl Analogs for Kinase Hinge Binding

The 7-anilino (-NH-phenyl) group in the target compound provides one hydrogen-bond donor (HBD), which is essential for mimicking the ATP adenine NH interaction with the kinase hinge region. In contrast, N,N-dialkyl analogs such as N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CID 4973866) possess zero HBDs, abolishing this key hinge-binding interaction [1]. This difference in HBD count (1 vs. 0) directly impacts kinase binding affinity: compounds lacking a hinge NH donor have shown >1000-fold reduction in CDK inhibitory potency relative to their anilino counterparts in head-to-head profiling [2]. Therefore, the N-phenyl substitution is not merely a peripheral modification; it is a core pharmacophoric requirement for maintaining ATP-competitive CDK inhibition within this chemotype.

Hydrogen-bond donor Kinase hinge binding 7-Anilino Pharmacophore

Procurement Application Scenarios for 3-(2-Chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine in Oncology and Neurodegeneration Research


CDK5-Selective Chemical Probe Development in Neurodegenerative Disease Models

Given the ortho-chlorophenyl substitution's association with CDK5 selectivity over CDK2 [1], this compound serves as a starting scaffold for developing chemical probes targeting CDK5 in Alzheimer's disease or amyotrophic lateral sclerosis models. Its lower predicted cLogP (≈4.2) relative to N-alkyl analogs [2] favors CNS penetration, a critical requirement for neurodegenerative disease applications.

Head-to-Head Kinase Profiling Against N-Benzyl and N-Alkyl Comparators

For researchers conducting systematic kinase selectivity panels, this compound's N-phenyl-7-anilino group provides the essential hinge-binding hydrogen-bond donor [1], enabling direct comparison with N-benzyl (CAS 890632-53-8) and N-alkyl derivatives to quantify the impact of 7-position substitution on CDK family selectivity and cellular potency.

Structure-Activity Relationship (SAR) Expansion at the 3-Aryl Position

The 2-chlorophenyl group establishes a baseline for ortho-substituted 3-aryl SAR. Researchers can use this compound as a reference point to compare activity against 3-(3-chlorophenyl) and 3-(4-chlorophenyl) regioisomers, quantifying the contribution of chlorine position to kinase selectivity [1]. This directly informs the design of next-generation CDK inhibitors with optimized selectivity windows.

In Vitro Oncology Panel Screening for Anti-Leukemic Activity

Based on the sub-micromolar CDK inhibitory activity established for the pyrazolo[1,5-a]pyrimidine scaffold class [1], this compound is a justified inclusion in anti-leukemic screening cascades. The 7-anilino substitution pattern is known to retain cytotoxicity against MOLT-4 and HL-60 leukemia cell lines in closely related analogs [2], providing a rationale for prioritizing this compound over N,N-dialkyl derivatives that lack the hinge-binding pharmacophore.

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